molecular formula C10H14N2O5S B2634091 N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide CAS No. 54964-07-7

N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide

Cat. No.: B2634091
CAS No.: 54964-07-7
M. Wt: 274.29
InChI Key: PUXUOVTULZWEHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-nitrobenzenesulfonyl chloride with diethylamine . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death . This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-hydroxy-3-nitrobenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethyl and hydroxy groups enhances its solubility and reactivity compared to simpler sulfonamides .

Properties

IUPAC Name

N,N-diethyl-4-hydroxy-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-3-11(4-2)18(16,17)8-5-6-10(13)9(7-8)12(14)15/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXUOVTULZWEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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